![molecular formula C20H21N3O4S B2360048 8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1903440-63-0](/img/structure/B2360048.png)
8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Overview
Description
8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity
The compound 8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonyl group and a pyrrolidine ring , which are crucial for its biological interactions. The presence of the pyridinyl group enhances its solubility and binding properties, potentially increasing its efficacy against various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonamide moiety is known for its role in enzyme inhibition, while the quinoline structure can facilitate binding to various receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.
1. Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For example, studies have shown that modifications in the substituents can enhance activity against bacteria and fungi. The compound's structural features allow it to penetrate microbial membranes effectively.
Compound | Activity | Reference |
---|---|---|
8-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl derivative | Moderate antibacterial activity | |
Related quinoline derivatives | Enhanced antifungal properties |
2. Anticancer Properties
The anticancer potential of pyrroloquinoline derivatives has been explored extensively. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.
3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegeneration. It appears to mitigate damage caused by oxidative stress and inflammation in neuronal cells.
Case Study 1: Antidiabetic Activity
A derivative similar to the compound was evaluated for its ability to enhance insulin sensitivity in diabetic models. Results indicated significant improvements in glucose uptake in muscle cells, showcasing the compound's potential as an antidiabetic agent.
Case Study 2: Antiviral Activity
In vitro tests demonstrated that pyrrolo[3,4-c]pyridine derivatives could inhibit HIV replication, with some compounds showing EC50 values below 10 µM. This suggests a promising avenue for developing antiviral therapies based on similar structural frameworks.
Comparative Analysis with Similar Compounds
The unique structure of This compound sets it apart from other quinoline derivatives like chloroquine and camptothecin. Its distinct substituents may confer enhanced selectivity and potency against specific biological targets.
Compound Name | Biological Activity | Unique Features |
---|---|---|
Chloroquine | Antimalarial | Simple quinoline structure |
Camptothecin | Anticancer | Alkaloid with topoisomerase inhibition |
This Compound | Multifunctional | Diverse substituents enhancing binding |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibition of CDKs is a validated strategy for cancer therapy, particularly for cell proliferative disorders such as breast cancer and leukemia .
Anti-inflammatory Effects
The sulfonamide group present in the compound may contribute to anti-inflammatory activity. Compounds containing sulfonamide moieties have been reported to reduce inflammation by modulating pathways associated with cytokine production and immune response .
Neuroprotective Effects
Some derivatives of pyrroloquinoline compounds have demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications.
Case Study 1: Inhibition of CDK Activity
A study evaluated the effects of similar pyrroloquinoline derivatives on various cancer cell lines. The results indicated that these compounds effectively inhibited CDK4/6 activity, leading to reduced cell proliferation and increased apoptosis in treated cells. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Anti-inflammatory Activity
In vivo studies using animal models of inflammation demonstrated that administration of related sulfonamide compounds significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels). This highlights the potential application of this compound in treating inflammatory diseases.
Properties
IUPAC Name |
6-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-5-4-14-11-17(12-15-6-10-23(19)20(14)15)28(25,26)22-9-7-16(13-22)27-18-3-1-2-8-21-18/h1-3,8,11-12,16H,4-7,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGLZNUNRFJUBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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